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Compound of Interest

Compound Name: (R,R)-CPI-1612

Cat. No.: B10861901

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R,R)-CPI-1612 is a potent, selective, and orally bioavailable small molecule

inhibitor of the histone acetyltransferase (HAT) domains of the highly homologous

transcriptional co-regulators EP300 (p300) and CREB binding protein (CBP).[1][2] As an acetyl-

CoA competitive inhibitor, it effectively blocks the acetylation of histone and non-histone protein

targets, making it a valuable tool for studying epigenetic regulation and a potential therapeutic

agent in diseases like cancer.[1][3] While (R,R)-CPI-1612 has been engineered for high

selectivity and is reported to be devoid of significant off-target activity, rigorous characterization

of its off-target profile is crucial for two primary reasons: 1) to ensure that observed biological

effects are correctly attributed to the inhibition of EP300/CBP, and 2) to identify and mitigate

potential safety liabilities in preclinical and clinical development.[1][4]

These application notes provide a comprehensive framework and detailed protocols for

assessing the on- and off-target interaction profile of (R,R)-CPI-1612.
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(R,R)-CPI-1612 exerts its effect by inhibiting the catalytic HAT domain of EP300 and CBP.

These enzymes transfer an acetyl group from acetyl-CoA to lysine residues on histone tails

(e.g., H3K18, H3K27) and other proteins.[1] This acetylation neutralizes the positive charge of

lysine, weakening the interaction between histones and DNA, leading to a more open

chromatin structure that facilitates gene transcription. By blocking this process, (R,R)-CPI-1612
prevents transcriptional activation mediated by EP300/CBP.
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Figure 1: Mechanism of action for (R,R)-CPI-1612.

Quantitative Selectivity Profile
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The following table summarizes the known biochemical and cellular potencies of CPI-1612

against its intended targets and select off-targets. A large window between on-target and off-

target IC50 values is indicative of high selectivity.

Target Class Target Assay Type
Potency (IC50 /
EC50)

Reference

On-Target
EP300 (HAT

Domain)
Biochemical 8.1 nM [5]

EP300 (Full

Length)
Biochemical <0.5 nM [3][5]

CBP (Full

Length)
Biochemical 2.9 nM [3][5]

H3K18

Acetylation

Cellular (HCT-

116)
14 nM [5]

Cell Proliferation
Cellular (JEKO-

1)
<7.9 nM [5]

Known Off-

Target
hERG Binding Assay 10.4 µM [5]

CYP2C8 Inhibition Assay 1.9 µM [5]

CYP2C19 Inhibition Assay 2.7 µM [5]

Workflow for Off-Target Profile Assessment
A multi-pronged approach is recommended to build a comprehensive off-target profile. This

workflow begins with broad, unbiased screening methods and progresses to more targeted

validation in cellular contexts.
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Figure 2: Recommended workflow for off-target assessment.
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Experimental Protocols
Protocol 1: Broad Off-Target Screening via Profiling
Panels
Objective: To identify potential off-target interactions by screening (R,R)-CPI-1612 against a

broad panel of kinases and other safety-relevant proteins (e.g., GPCRs, ion channels,

transporters).

Methodology: This protocol is typically outsourced to a contract research organization (CRO)

with established screening platforms (e.g., Eurofins Discovery, Reaction Biology).

Compound Preparation:

Prepare a high-concentration stock solution of (R,R)-CPI-1612 (e.g., 10 mM in 100%

DMSO).

Provide the exact molecular weight and chemical structure to the service provider.

Assay Selection:

Select a comprehensive kinase panel (e.g., KINOMEscan™, 468 kinases).

Select a safety pharmacology panel (e.g., SafetyScreen44™), which typically includes

targets like hERG, cycloxygenases (COXs), and cytochrome P450s (CYPs).

Screening Execution:

The initial screen is usually performed at a single high concentration of the compound

(e.g., 10 µM) to maximize the chances of detecting even weak binders.

The service provider will perform the binding or enzymatic assays according to their

validated protocols.

Data Analysis:

Results are typically provided as Percent of Control (%Ctrl) or Percent Inhibition (%Inh).
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A common threshold for a "hit" is >50% inhibition at the screening concentration.

For any significant hits, follow up with dose-response experiments to determine the IC50

value. Compare these IC50 values to the on-target potency to calculate a selectivity ratio.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of (R,R)-CPI-1612 with its on-target proteins

(EP300/CBP) in a native cellular environment and to identify potential novel off-target binders.

Methodology: CETSA measures the change in the thermal stability of proteins upon ligand

binding.[4] Engaged targets are stabilized and will remain soluble at higher temperatures.

Cell Culture and Treatment:

Culture a relevant cell line (e.g., HCT-116, JEKO-1) to ~80% confluency.

Treat cells with (R,R)-CPI-1612 at a relevant concentration (e.g., 1 µM) or with a vehicle

control (e.g., 0.1% DMSO) for 1-2 hours.

Cell Lysis and Heating:

Harvest and wash the cells in PBS. Resuspend in a lysis buffer (without detergents)

containing protease and phosphatase inhibitors.

Lyse cells via freeze-thaw cycles.

Aliquot the cell lysate into PCR tubes.

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments)

for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3

minutes.

Protein Separation and Detection:

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet

precipitated proteins.
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Carefully collect the supernatant containing the soluble protein fraction.

Analyze the soluble protein levels of EP300 and CBP via Western Blot or mass

spectrometry (for an unbiased, proteome-wide analysis).

Data Analysis:

For Western Blot analysis, quantify band intensities at each temperature for both treated

and vehicle samples.

Plot the percentage of soluble protein versus temperature. A rightward shift in the melting

curve for the drug-treated sample indicates target stabilization and therefore engagement.

For mass spectrometry, identify all proteins that show a significant thermal shift upon drug

treatment to uncover potential off-targets.

Protocol 3: Phenotypic Validation using CRISPR-Cas9
Knockout
Objective: To confirm that a biological phenotype observed upon treatment with (R,R)-CPI-1612
is a direct result of on-target EP300/CBP inhibition.

Methodology: This protocol compares the effect of the inhibitor in wild-type cells versus cells

where the target protein has been genetically removed.[4]

Generate Knockout Cell Lines:

Design and validate sgRNAs targeting EP300 and/or CBP.

Deliver Cas9 nuclease and the sgRNAs to the chosen cell line using a suitable method

(e.g., electroporation of ribonucleoprotein complexes).

Isolate single-cell clones and screen for successful knockout via Western Blot and Sanger

sequencing of the target locus.

Phenotypic Assay:
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Select a robust, quantifiable phenotype that is modulated by (R,R)-CPI-1612 (e.g., cell

proliferation, apoptosis, expression of a specific gene).

Plate wild-type (WT) and EP300/CBP knockout (KO) cells at the same density.

Treat both cell lines with a dose-response of (R,R)-CPI-1612. Include a vehicle control.

Data Collection and Analysis:

After a suitable incubation period, measure the chosen phenotypic endpoint.

Interpretation:

If (R,R)-CPI-1612 shows a potent effect in WT cells but a significantly blunted or no

effect in KO cells, it strongly suggests the phenotype is on-target.

If the inhibitor has a similar effect in both WT and KO cells, the phenotype is likely

driven by an off-target interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10861901/docs#application-notes-protocols-
assessing-off-target-effects-of-r-r-cpi-1612]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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